molecular formula C11H14BF2NO2 B6601453 2,4-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1969279-41-1

2,4-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B6601453
CAS RN: 1969279-41-1
M. Wt: 241.04 g/mol
InChI Key: KAIQHNHNSAERFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, or 2,4-DF-TMD, is a synthetic compound with a wide range of applications in the fields of organic synthesis and medicinal chemistry. It has been used in the development of new drugs, in the synthesis of complex organic molecules, and in the study of biochemical and physiological processes.

Scientific Research Applications

2,4-DF-TMD has been used in a variety of scientific research applications. It has been used in the development of new drugs, in the synthesis of complex organic molecules, and in the study of biochemical and physiological processes. It has also been used in the synthesis of inhibitors of human cytochrome P450 enzymes, which are important for drug metabolism. Furthermore, 2,4-DF-TMD has been used as a reagent in the synthesis of a variety of organic compounds, including heterocyclic compounds, polycyclic aromatic hydrocarbons, and polymeric materials.

Mechanism of Action

2,4-DF-TMD is a synthetic compound that acts as a catalyst in organic synthesis. It has been shown to catalyze the formation of C-C and C-O bonds, as well as the formation of heterocyclic compounds. Additionally, it has been used as a reagent in the synthesis of a variety of organic compounds, including heterocyclic compounds, polycyclic aromatic hydrocarbons, and polymeric materials.
Biochemical and Physiological Effects
2,4-DF-TMD has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of human cytochrome P450 enzymes, which are important for drug metabolism. Additionally, it has been used as a reagent in the synthesis of a variety of organic compounds, including heterocyclic compounds, polycyclic aromatic hydrocarbons, and polymeric materials. Furthermore, 2,4-DF-TMD has been shown to have antimicrobial, antifungal, and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

2,4-DF-TMD has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive reagent, making it a cost-effective choice for organic synthesis. Additionally, it is a relatively non-toxic compound, making it a safe choice for laboratory use. However, it is important to note that 2,4-DF-TMD can be unstable in the presence of certain compounds, and therefore should be handled with care. Furthermore, it is important to note that 2,4-DF-TMD is a relatively reactive compound, and therefore should be used in a well-ventilated area.

Future Directions

There are a variety of future directions for the use of 2,4-DF-TMD. One potential direction is the development of new drugs using 2,4-DF-TMD as a reagent. Additionally, 2,4-DF-TMD can be used in the synthesis of inhibitors of human cytochrome P450 enzymes, which are important for drug metabolism. Furthermore, 2,4-DF-TMD can be used as a reagent in the synthesis of a variety of organic compounds, including heterocyclic compounds, polycyclic aromatic hydrocarbons, and polymeric materials. Finally, 2,4-DF-TMD can be used to study the biochemical and physiological effects of various compounds, as well as the mechanisms of action of these compounds.

Synthesis Methods

2,4-DF-TMD is synthesized via a two-step process. First, a methyl ester of 2,4-difluoropyridine is prepared by reacting 2,4-difluoropyridine with methyl iodide in the presence of a base. This methyl ester is then reacted with tetramethyl-1,3,2-dioxaborolan-2-yl to form 2,4-DF-TMD.

properties

IUPAC Name

2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BF2NO2/c1-10(2)11(3,4)17-12(16-10)7-6-15-9(14)5-8(7)13/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIQHNHNSAERFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.